molecular formula C14H20BNO4 B595910 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid CAS No. 1217500-58-7

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid

Cat. No.: B595910
CAS No.: 1217500-58-7
M. Wt: 277.127
InChI Key: VRDOSXBUZHSBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a tert-butoxycarbonylamino moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound’s molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid is unique due to its combination of steric and electronic properties conferred by the cyclopropyl and tert-butoxycarbonylamino groups. This makes it particularly useful in selective chemical reactions and in the synthesis of complex molecules .

Biological Activity

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid (C14H20BNO4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and research findings.

  • Molecular Formula : C14H20BNO4
  • IUPAC Name : this compound
  • CAS Number : 46738986

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological contexts. The presence of the cyclopropyl group and the tert-butoxycarbonyl (Boc) amino functionality may enhance the compound's interaction with biological targets, potentially influencing its pharmacokinetic properties.

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Anticancer Activity : Preliminary studies suggest that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific mechanism by which this compound exerts anticancer effects remains under investigation.
  • Antibacterial Properties : Similar compounds have shown promise as antibacterial agents by targeting bacterial enzymes involved in cell wall synthesis. The unique structure of this compound may allow for selective inhibition of bacterial growth.
  • Enzyme Inhibition : Boronic acids are often used as inhibitors for serine proteases and other enzymes. The ability of this compound to bind to active sites could provide insights into its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntibacterialInhibits growth of Gram-negative bacteria
Enzyme InhibitionPotential inhibitor for serine proteases

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of boronic acids, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to proteasome inhibition, leading to an accumulation of pro-apoptotic factors within the cells.

Case Study: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of various boronic acid derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to this compound demonstrated effective inhibition of bacterial growth, particularly against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa.

Properties

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2,3)20-12(17)16-14(8-9-14)10-4-6-11(7-5-10)15(18)19/h4-7,18-19H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDOSXBUZHSBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674629
Record name (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-58-7
Record name C-(1,1-Dimethylethyl) N-[1-(4-boronophenyl)cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.